An In-Depth Technical Guide to 1-Formylpiperidine-4-carbonitrile: A Versatile Intermediate in Modern Synthesis
An In-Depth Technical Guide to 1-Formylpiperidine-4-carbonitrile: A Versatile Intermediate in Modern Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold stands as one of the most ubiquitous and vital heterocyclic motifs.[1][2][3] Its prevalence in numerous pharmaceuticals and natural alkaloids underscores its importance as a privileged structure.[2] Within this class of compounds, 1-Formylpiperidine-4-carbonitrile emerges as a highly functionalized and versatile building block. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a robust synthesis protocol, and its applications for researchers, scientists, and professionals in drug development. The strategic placement of a nitrile group and a formyl-protected nitrogen atom makes this compound an ideal intermediate for constructing complex molecular architectures and for the generation of compound libraries aimed at discovering new therapeutic agents.
Chemical Structure and Identification
1-Formylpiperidine-4-carbonitrile, systematically named piperidine-1-carbaldehyde-4-carbonitrile, possesses a piperidine ring substituted at the 4-position with a nitrile group (-C≡N) and at the 1-position (the nitrogen atom) with a formyl group (-CHO). The formyl group serves as a simple and effective protecting group for the secondary amine, rendering it neutral and unreactive under many conditions while allowing for selective reactions at the nitrile functionality.
Physicochemical Properties
The physical and chemical properties of 1-Formylpiperidine-4-carbonitrile are essential for its handling, storage, and application in synthesis. The data below has been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 1176419-76-3 | [4][5] |
| Molecular Formula | C₇H₁₀N₂O | [4] |
| Molecular Weight | 138.17 g/mol | [4] |
| Appearance | Predicted: White to off-white solid or oil | |
| Boiling Point | Predicted: >250 °C (decomposition likely) | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate, DMF) | |
| Density | Predicted: ~1.1 g/cm³ |
Synthesis and Mechanistic Insights
The most direct and efficient synthesis of 1-Formylpiperidine-4-carbonitrile involves the N-formylation of the commercially available precursor, piperidine-4-carbonitrile. Various methods exist for the formylation of amines.[5][6][7][8] A practical and high-yielding laboratory-scale procedure utilizes formic acid, which acts as both the reagent and a catalyst, with azeotropic removal of water to drive the reaction to completion.
Experimental Protocol: N-Formylation using Formic Acid
This protocol is adapted from established procedures for the N-formylation of amines.[6]
Materials:
-
Piperidine-4-carbonitrile (1.0 eq)
-
Aqueous Formic Acid (85-90%, 1.2 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus, reflux condenser, and standard glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap fitted with a reflux condenser, add piperidine-4-carbonitrile (1.0 eq) and toluene (approx. 0.2 M concentration).
-
Reagent Addition: Add aqueous formic acid (1.2 eq) to the stirring solution at room temperature.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-9 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize excess formic acid) and brine.
-
Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting crude 1-Formylpiperidine-4-carbonitrile can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.
Causality and Expertise:
-
Choice of Reagent: Formic acid is an inexpensive, readily available, and effective formylating agent. The use of an aqueous solution is practical and avoids the need for strictly anhydrous conditions.[6]
-
Azeotropic Removal of Water: The reaction between an amine and a carboxylic acid to form an amide is a reversible equilibrium. By using a Dean-Stark trap with toluene, the water produced as a byproduct is continuously removed, shifting the equilibrium towards the product and ensuring a high conversion rate, a classic and robust technique in organic synthesis.[6]
-
Basic Work-up: The wash with sodium bicarbonate is crucial to remove any unreacted formic acid, which could otherwise complicate purification and potentially cause product degradation over time.
Applications in Research and Drug Development
The true value of 1-Formylpiperidine-4-carbonitrile lies in its utility as a bifunctional synthetic intermediate. The piperidine ring is a core structure in a vast number of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][2]
-
Scaffold for Library Synthesis: The formyl group provides temporary protection of the piperidine nitrogen, allowing chemists to perform a wide range of transformations on the nitrile group or other parts of the molecule. Subsequent de-formylation under acidic or basic conditions reveals the free secondary amine, which can then be functionalized through reactions like alkylation, acylation, or reductive amination. This two-stage functionalization strategy is powerful for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.
-
Precursor to 4-Substituted Piperidines: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine (aminomethyl group), or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid. Each of these transformations opens up new avenues for molecular elaboration. For example, the reduction to 1-formyl-4-(aminomethyl)piperidine provides a key building block for introducing a piperidinemethylamino moiety into a target molecule.
-
Analogy to Key Pharmaceutical Intermediates: The synthesis of the potent synthetic opioid pethidine relies on the intermediate 1-methyl-4-phenyl-4-piperidinecarbonitrile.[9][10] This highlights the established importance of the 4-cyanopiperidine core in CNS-active compounds. 1-Formylpiperidine-4-carbonitrile provides a protected version of this core, enabling its incorporation into more complex structures before the final N-alkylation step.
Spectroscopic Data Analysis (Self-Validation)
Verifying the identity and purity of a synthesized compound is paramount. The following are the expected spectroscopic signatures for 1-Formylpiperidine-4-carbonitrile, based on the analysis of its functional groups.
| Technique | Expected Observations | Reference(s) for Interpretation |
| ¹H NMR | Formyl Proton (CHO): A singlet around δ 8.0-8.2 ppm. Piperidine Protons (CH₂): A series of complex multiplets between δ 1.8-4.0 ppm. The protons adjacent to the nitrogen (positions 2 and 6) will be the most downfield. Piperidine Proton (CH): A multiplet for the proton at the 4-position (adjacent to the nitrile) around δ 2.8-3.2 ppm. | [11][12] |
| ¹³C NMR | Formyl Carbonyl (C=O): A peak around δ 160-165 ppm. Nitrile Carbon (C≡N): A peak in the range of δ 118-122 ppm. Piperidine Carbons (CH₂): Peaks in the aliphatic region, typically δ 25-50 ppm. Piperidine Carbon (CH): A peak for the carbon at the 4-position around δ 25-30 ppm. | [11][13] |
| IR Spectroscopy | C=O Stretch (Amide): A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ (characteristic of a tertiary amide).[14][15] C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ for a saturated nitrile.[16][17][18][19] C-H Stretch (sp³): Multiple bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹). | [14][15][20][16][17][18][19] |
Safety, Handling, and Storage
While a specific safety data sheet for 1-Formylpiperidine-4-carbonitrile is not widely available, hazard information can be inferred from related compounds such as N-Formylpiperidine and various nitriles.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[4][21][22][23] Avoid contact with skin, eyes, and clothing.[4][21][23]
-
Hazards: Expected to be harmful if swallowed or in contact with skin, and may cause serious eye irritation, analogous to N-formylpiperidine.[4][21][23] Nitrile-containing compounds can be toxic.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Conclusion
1-Formylpiperidine-4-carbonitrile (CAS: 1176419-76-3) is a valuable and strategically designed synthetic intermediate. Its bifunctional nature, combining a protected amine with a versatile nitrile group on the robust piperidine scaffold, offers chemists a powerful tool for the synthesis of complex, biologically active molecules. The straightforward and efficient synthesis presented herein, coupled with its broad potential applications, establishes this compound as a key player in the toolkit of medicinal and organic chemists aiming to accelerate the drug discovery process.
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